molecular formula C30H37N3Na2O8S2 B101276 Acid Red 138 CAS No. 15792-43-5

Acid Red 138

Cat. No.: B101276
CAS No.: 15792-43-5
M. Wt: 677.7 g/mol
InChI Key: CZWHGIACASUWJC-UHFFFAOYSA-L
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Description

C.I. Acid Red 138, disodium salt, also known as 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-2,7-Naphthalenedisulfonic acid disodium salt, is a synthetic azo dye . It has a molecular weight of 677.74 g/mol and a molecular formula of C30H37N3Na2O8S2 .


Synthesis Analysis

The synthesis of C.I. This compound involves the use of a dodecyl group in the chemical structure . This dye adsorbs to a significant extent even at higher pH values, due to a hydrophobic interaction between the alkyl group in the dye molecule and the hydrophobic cross-linker .


Molecular Structure Analysis

The molecular structure of C.I. This compound, disodium salt, is complex. It includes a long alkyl chain, an azo group, and two sulfonic acid groups, among other functional groups . The IUPAC name for this compound is disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate .


Chemical Reactions Analysis

While specific chemical reactions involving C.I. This compound are not detailed in the search results, it’s known that this dye is used in various applications, including protein fiber dyeing . It’s also used as a polarizer and as a cross-linking agent for calcium carbonate .


Physical and Chemical Properties Analysis

C.I. This compound, disodium salt, is a solid at room temperature . It’s a weak acid azo dye with a long alkyl chain . It’s widely used for protein fiber dyeing but cannot dissolve in supercritical carbon dioxide .

Mechanism of Action

Target of Action

Acid Red 138, also known as disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate, C.I. This compound, disodium salt, TracidRedBs, or C.I. This compound, is primarily targeted towards protein fibers . It is widely used for dyeing these fibers due to its unique chemical properties .

Biochemical Pathways

Its solubility behavior in supercritical carbon dioxide is a subject of study . This solubility behavior can potentially influence the dyeing process of protein fibers.

Pharmacokinetics

The solubility of this compound in different environments, such as in water at various temperatures and pressures, has been studied . These solubility properties can impact the bioavailability of this compound.

Result of Action

The primary result of the action of this compound is the dyeing of protein fibers The dye’s interaction with the fibers results in a change in their color

Properties

IUPAC Name

disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWHGIACASUWJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065944
Record name C.I. Acid Red 138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15792-43-5
Record name Acid Red 138
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-(4-dodecylphenyl)diazenyl]-4-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the primary applications of Acid Red 138?

A1: this compound is predominantly utilized as a dye for protein fibers, particularly in the textile industry []. Its widespread use stems from its ability to impart vibrant colors to materials like silk and wool [].

Q2: How does the pH of a solution influence the adsorption of this compound?

A3: The adsorption of this compound is significantly influenced by the solution's pH. Studies have demonstrated that its removal from aqueous solutions is more effective in acidic conditions, with higher removal efficiencies observed at lower pH values [].

Q3: What types of materials have been investigated for the removal of this compound from wastewater?

A3: Several materials have shown promise in removing this compound from wastewater. These include:

  • Rice bran: This agricultural byproduct exhibits a notable capacity to adsorb this compound, with its efficiency influenced by factors like particle size and pretreatment methods [].
  • Hybrid adsorbents: Researchers have developed hybrid adsorbents like calcium fluoride-Acid Red 138, which demonstrate high adsorption capacities for this compound and other organic contaminants. This approach also presents a sustainable solution by utilizing dye wastewater in the adsorbent synthesis [, ].
  • Activated clay: Both pristine and calcined activated clay have been explored for their adsorption capabilities, with pristine activated clay displaying a particular affinity for cationic dyes [].
  • Crosslinked chitosan: This modified natural polymer, particularly when crosslinked with a higher fatty diacid diglycidyl, showcases adsorption capabilities towards this compound and other acid dyes. The presence of hydrophobic groups in the crosslinker influences its interaction with dyes possessing hydrophobic moieties, such as the dodecyl group in this compound [].

Q4: What microorganism has shown potential for the biodegradation of this compound?

A5: A strain of Pseudomonas species has been identified for its ability to degrade this compound, showcasing promising removal efficiencies in laboratory settings [, ]. This finding opens avenues for exploring bioremediation strategies for dye-contaminated wastewater.

Q5: How do urea, thiourea, and ammonium thiocyanate impact this compound in solution?

A5: The interaction of this compound with urea, thiourea, and ammonium thiocyanate reveals interesting dynamics:

  • Ammonium Thiocyanate: This compound typically induces the aggregation of this compound in solution [].

Q6: What spectroscopic techniques have been used to analyze this compound?

A6: Various spectroscopic techniques have been employed to characterize this compound and investigate its properties:

  • Resonance Raman Spectroscopy: This technique has been used to elucidate the tautomeric structures of this compound when adsorbed at the interface between an aqueous solution and air [].

Q7: Has the structure-activity relationship of this compound and its homologues been investigated?

A8: Yes, research has explored the relationship between the chemical structure and color properties of this compound and its related compounds. These studies provide insights into how modifications in the dye's molecular structure influence its color characteristics [].

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